EML 425
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Overview
Description
EML 425 is a non-competitive inhibitor of the lysine acetyltransferase type 3 (KAT3) histone acetyltransferase p300 and CREB-binding protein (CBP; IC50s = 2.9 and 1.1 µM, respectively). It prevents glucose-induced cataract formation in isolated rat lens when used at a concentration of 200 µM.
This compound is a reversible and non-competitive CBP/p300 inhibitor that is cell permeable (IC50 values are 1.1 and 2.9 μM, respectively).
Biochemical Analysis
Biochemical Properties
EML 425 plays a crucial role in biochemical reactions by inhibiting CBP and p300, two proteins that are critical for gene expression and cellular function . The compound interacts with these proteins by binding to them, thereby preventing them from carrying out their normal functions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression and cellular metabolism. Specifically, this compound has been shown to reduce the acetylation of lysine H4K5 and H3K9 in U937 cells, which can have significant effects on gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CBP and p300. It acts as a reversible inhibitor, noncompetitive versus both acetyl-CoA and a histone H3 peptide . This means that this compound can bind both the free enzyme and the enzyme-substrate complex, although with unequal affinity constants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has good cell permeability , which allows it to exert its effects within cells
Properties
IUPAC Name |
1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQBJDYUPNAQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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